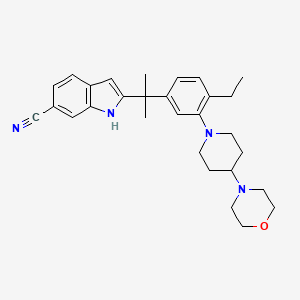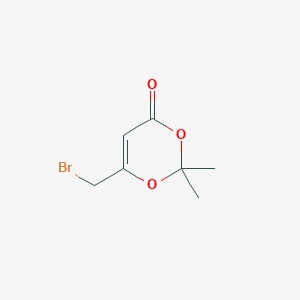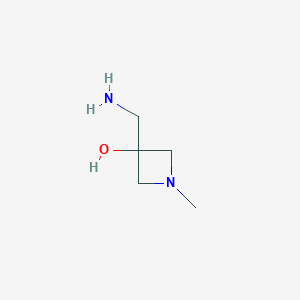
3-(Aminomethyl)-1-methylazetidin-3-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Aminomethyl)-1-methylazetidin-3-ol is a chemical compound with a unique structure that includes an azetidine ring, which is a four-membered nitrogen-containing ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)-1-methylazetidin-3-ol typically involves the following steps:
Starting Material: The synthesis often begins with 1-methylazetidin-3-one.
Aminomethylation: The key step involves the introduction of an aminomethyl group. This can be achieved through reductive amination, where formaldehyde and a suitable amine are used in the presence of a reducing agent such as sodium cyanoborohydride.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the synthesis might involve:
Catalytic Hydrogenation: Using catalysts like palladium on carbon (Pd/C) to facilitate the hydrogenation steps.
Continuous Flow Reactors: To improve efficiency and yield, continuous flow reactors might be employed, allowing for better control over reaction conditions and scalability.
化学反応の分析
Types of Reactions
3-(Aminomethyl)-1-methylazetidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can further modify the aminomethyl group.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the azetidine ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Alkyl halides, acyl chlorides under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield azetidinone derivatives, while substitution could introduce various alkyl or acyl groups.
科学的研究の応用
3-(Aminomethyl)-1-methylazetidin-3-ol has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological conditions.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of new materials with unique properties.
作用機序
The mechanism by which 3-(Aminomethyl)-1-methylazetidin-3-ol exerts its effects involves interactions with various molecular targets:
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, affecting biochemical pathways.
Receptor Binding: The compound might bind to specific receptors, modulating their activity and influencing cellular responses.
類似化合物との比較
Similar Compounds
3-(Aminomethyl)pyridine: Similar in structure but with a pyridine ring instead of an azetidine ring.
1-Methylazetidin-3-one: Lacks the aminomethyl group, making it less versatile in reactions.
Uniqueness
3-(Aminomethyl)-1-methylazetidin-3-ol is unique due to its combination of an azetidine ring with an aminomethyl group, providing a distinct set of chemical properties and
特性
CAS番号 |
1550874-80-0 |
|---|---|
分子式 |
C5H12N2O |
分子量 |
116.16 g/mol |
IUPAC名 |
3-(aminomethyl)-1-methylazetidin-3-ol |
InChI |
InChI=1S/C5H12N2O/c1-7-3-5(8,2-6)4-7/h8H,2-4,6H2,1H3 |
InChIキー |
DZIQWOFKGBGWOD-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C1)(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)acetic acid](/img/structure/B12850133.png)
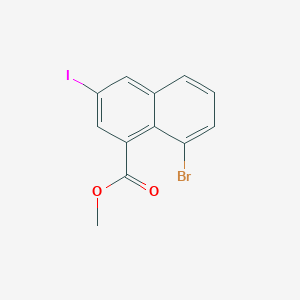
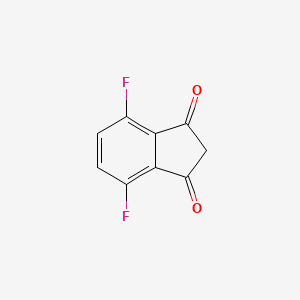
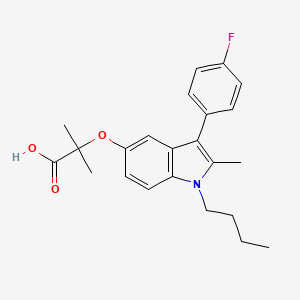
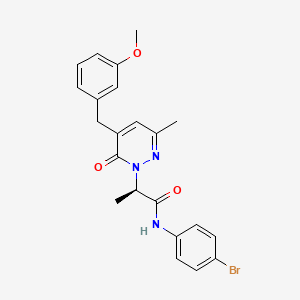
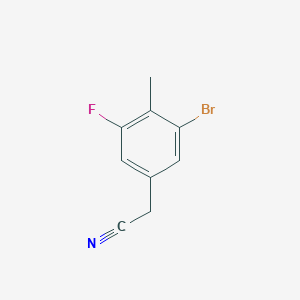
![1-(4-Chlorophenyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B12850170.png)
![5-Fluoroimidazo[1,2-a]pyridine-3-carbonitrile](/img/structure/B12850176.png)
![N-(3-(Benzo[d]oxazol-2-yl)-4-hydroxyphenyl)-5-(3-nitrophenyl)furan-2-carboxamide](/img/structure/B12850178.png)
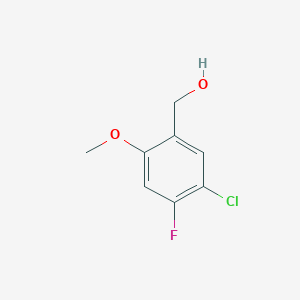
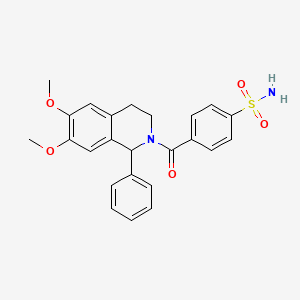
![5-Methyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B12850194.png)
